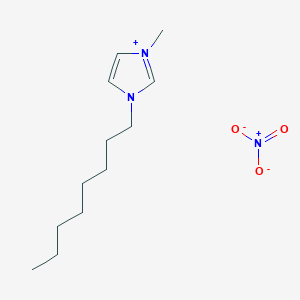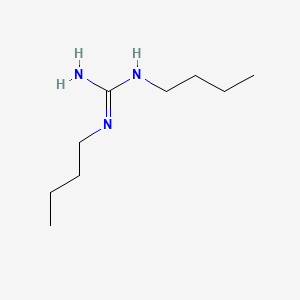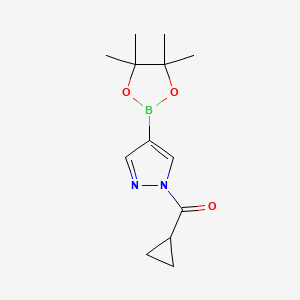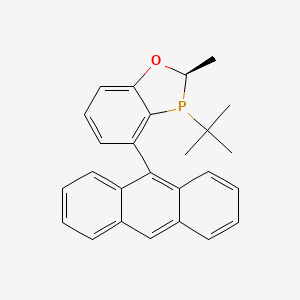
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the PubChem 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel is known as [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride. It is an organometallic compound that features a nickel(II) ion coordinated to two 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine ligands and two chloride ions. This compound is notable for its applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride typically involves the reaction of nickel(II) chloride with 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms, including 99%, 99.9%, 99.99%, and higher .
化学反応の分析
Types of Reactions
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride undergoes various types of chemical reactions, including:
Oxidation: The nickel(II) center can be oxidized to nickel(III) under specific conditions.
Reduction: The compound can be reduced back to nickel(II) from nickel(III).
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel(II) complexes with different ligands .
科学的研究の応用
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for the synthesis of biologically active compounds.
Electronics: The compound is used in the fabrication of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
作用機序
The mechanism of action of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride involves the coordination of the nickel(II) ion to the bipyridine ligands and chloride ions. This coordination stabilizes the nickel(II) center and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Similar compounds to [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride include:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Palladium(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Platinum(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Copper(II) Dichloride
Uniqueness
The uniqueness of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride lies in its specific coordination environment and the properties imparted by the nickel(II) center. Compared to its palladium, platinum, and copper analogs, the nickel compound offers distinct catalytic properties and reactivity, making it valuable for specific applications in catalysis and materials science .
特性
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2ClH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWIKFRTCXESOT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)

![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)

![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)





